(1S)-1-(4-isobutylphenyl)ethanol
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Overview
Description
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol is a chiral alcohol compound with a specific stereochemistry It is characterized by the presence of a phenyl ring substituted with a 2-methylpropyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-[4-(2-methylpropyl)phenyl]ethanone, using chiral reducing agents to ensure the desired stereochemistry. Another method includes the use of asymmetric hydrogenation of the corresponding prochiral ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 1-[4-(2-methylpropyl)phenyl]ethanone
Reduction: 1-[4-(2-methylpropyl)phenyl]ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring and the 2-methylpropyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methylpropyl)phenyl]ethanone: The ketone analog of the compound.
1-[4-(2-Methylpropyl)phenyl]ethane: The fully reduced analog.
Ibuprofen: A structurally related compound with similar substituents on the phenyl ring.
Uniqueness
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential chiral ligand in catalysis.
Properties
Molecular Formula |
C12H18O |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1S)-1-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1 |
InChI Key |
VLVILBSSXMZZCB-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
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